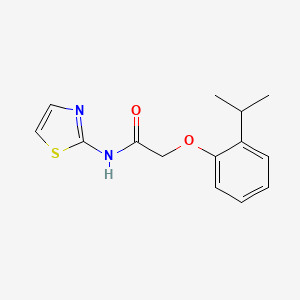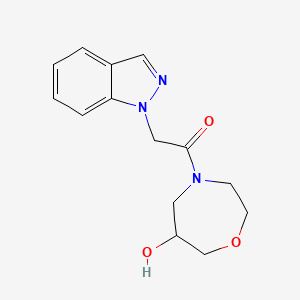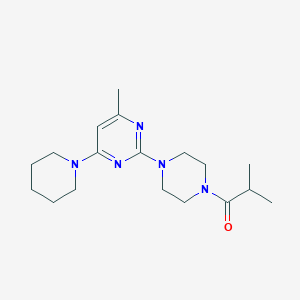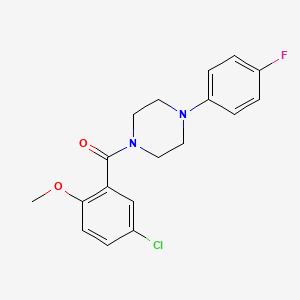![molecular formula C13H16F2N2O2 B5545543 (3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthetic approaches for related compounds often involve multi-step organic reactions, including cyclometalation, condensation, and nucleophilic substitution reactions. For example, the synthesis of pyridinium-derived N-heterocyclic carbene complexes of platinum involved cyclometalation processes, demonstrating the complexity of synthesizing pyridine-containing compounds (Owen, Labinger, & Bercaw, 2004). Similarly, compounds such as "3-(3,5-Difluoro-3,5-bis((alkoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodides" have been synthesized, showcasing the role of fluorination and quaternization in developing structurally complex molecules (Pikun et al., 2022).
Molecular Structure Analysis
The molecular structure of related compounds often reveals intricate details about their stereochemistry and electronic configuration. X-ray crystallography, NMR spectroscopy, and theoretical calculations like DFT are commonly used to elucidate structural aspects. For instance, the molecular structure of "3,5-bis(2,5-dimethylphenyl)pyridine" was characterized using XRD and various spectroscopic techniques, highlighting the importance of such methods in understanding compound geometry and electronic structure (Akram et al., 2020).
Chemical Reactions and Properties
Chemical reactivity and properties of pyridine-containing compounds can be influenced by their functional groups and electronic configuration. Studies on related compounds have explored nucleophilic substitutions, reactivity towards electrophiles, and the formation of complex structures through reactions like cycloaddition. For example, the reactivity of "perfluoro-3,5-dimethylpyridine" with ammonia and methoxide was examined to understand substitution patterns and electronic effects (Chambers et al., 1974).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and phase behavior, can be significantly affected by their molecular structure. Dynamic light scattering (DLS) measurements, for instance, have been used to estimate the self-assembling properties of related compounds, offering insights into their potential applications in material science and nanotechnology (Pikun et al., 2022).
Chemical Properties Analysis
Chemical properties such as acidity, basicity, and redox potential are critical for understanding the interactions of these compounds with biological systems or in catalysis. Studies on related compounds have explored their electron-donating and accepting capabilities, highlighting the role of substituents in modulating these properties. The synthesis and reactivity studies of pyridinols, for instance, have revealed their antioxidant properties, underscoring the significance of structural features in determining chemical behavior (Wijtmans et al., 2004).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Complex Synthesis and Ligand Substitution Kinetics
Research involving pyridinium-derived N-heterocyclic carbene complexes of platinum demonstrates the synthesis and structural analysis of complexes, showcasing the utility of pyridine derivatives in developing catalytically active complexes. These studies emphasize the importance of ligand design for influencing the properties and reactivity of metal complexes (Owen, Labinger, & Bercaw, 2004).
Electrochemical and Photophysical Properties
Investigations into phlorin macrocycles and their fluoride binding capabilities illustrate the significance of aromatic pyridine derivatives in modulating electronic and photophysical properties. Such research has implications for designing sensors and materials with specific binding and electronic characteristics (Pistner et al., 2013).
Application in Material Science and Catalysis
Mechanoluminescence and Data Security
Studies on Ir(III) complexes highlight the application of pyridine derivatives in creating materials with unique photophysical properties, such as mechanoluminescence, which can be leveraged for data security and the design of smart luminescent materials (Song et al., 2016).
Catalysis and Reaction Mechanisms
The synthesis and characterization of metal complexes with pyridine and its derivatives, as well as the study of their reaction kinetics, underscore the role of such compounds in catalysis and the development of novel reaction pathways. These findings are pivotal for advancing synthetic methodologies and understanding reaction mechanisms (Baba et al., 1974).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(3,5-difluoropyridin-2-yl)-[(3R,4S)-4-hydroxy-3,4-dimethylpiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2O2/c1-8-7-17(4-3-13(8,2)19)12(18)11-10(15)5-9(14)6-16-11/h5-6,8,19H,3-4,7H2,1-2H3/t8-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOXBKNNLAACQU-OQPBUACISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@]1(C)O)C(=O)C2=C(C=C(C=N2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-5,6-dihydrobenzo[f]isoquinoline-1-carbothioamide](/img/structure/B5545463.png)
![(3R*,4S*)-4-cyclopropyl-1-[2-(3-fluoro-4-methylbenzyl)benzoyl]pyrrolidin-3-amine](/img/structure/B5545472.png)
![N-methyl-4-[(6-methyl-3,4-dihydro-1(2H)-quinolinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5545477.png)

![N-{(3S*,4R*)-4-(4-methylphenyl)-1-[(5-methyl-1H-pyrazol-1-yl)acetyl]-3-pyrrolidinyl}cyclopropanecarboxamide](/img/structure/B5545493.png)

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![1-amino-3-[(2-methoxyphenyl)amino]-2-propanol](/img/structure/B5545521.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)


![3-methyl-6-{4-[(4-methyl-1-piperazinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5545570.png)
